molecular formula C17H11N3O4S B12643444 1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-

Cat. No.: B12643444
M. Wt: 353.4 g/mol
InChI Key: KEGPNHDDUVJZDY-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]- is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a thiazolidinylidene moiety, making it a subject of interest for researchers.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoindole-1,3-diones, while reduction reactions may produce isoindoline derivatives.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds act as ATP-competitive inhibitors of human protein kinase CK2, thereby modulating its activity and affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]- is unique due to its specific combination of an isoindole core and a thiazolidinylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

5-[5-[(2-imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C17H11N3O4S/c1-20-16(23)13(25-17(20)18)7-9-3-5-12(24-9)8-2-4-10-11(6-8)15(22)19-14(10)21/h2-7,18H,1H3,(H,19,21,22)

InChI Key

KEGPNHDDUVJZDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC4=C(C=C3)C(=O)NC4=O)SC1=N

Origin of Product

United States

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